REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[Br:12]Br>CC(O)=O.O>[Br:12][C:6]1[CH:7]=[C:2]([CH3:1])[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]=1[NH2:8]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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CC1=CC(=C(C=C1)N)[N+](=O)[O-]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CC(=O)O
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Name
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|
Quantity
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25.21 g
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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At this point the reaction mixture was cooled to room temperature
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Type
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CUSTOM
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Details
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An orange solid formed
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Type
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ADDITION
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Details
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upon completion of the addition the reaction mixture
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Type
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FILTRATION
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Details
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the title compound collected by filtration (29 g, 96%)
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Name
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|
Type
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product
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Smiles
|
BrC1=C(C(=CC(=C1)C)[N+](=O)[O-])N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |